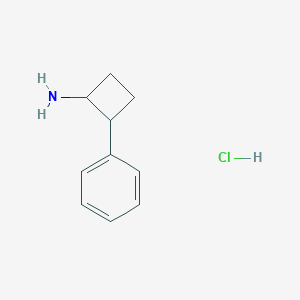

2-Phenylcyclobutanamine HCl

Description

2-Phenylcyclobutanamine HCl is a synthetic amine compound characterized by a cyclobutane ring substituted with a phenyl group at the 2-position and an amine functional group, which is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-phenylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWXBXHIAUZHMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857378 | |

| Record name | 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17293-44-6 | |

| Record name | 2-Phenylcyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane rings are typically constructed via [2+2] cycloadditions or ring-opening reactions. The patent CN109970571B demonstrates the use of 9-fluorenone as a precursor for benzannulated systems, employing alkaline ring-opening in trimethylbenzene to generate 2-phenylbenzoic acid derivatives. While this method targets aniline synthesis, the principle of leveraging ketone precursors under basic conditions could be adapted for cyclobutane systems. For example, cyclobutanone derivatives might undergo analogous ring-functionalization steps to introduce aryl groups.

Reductive Amination Pathways

Reductive amination is a cornerstone for primary amine synthesis. Although excluded sources describe this method for 1-phenylcyclobutanamine, the general approach involves:

-

Ketone Preparation : Cyclobutanone reacts with phenyl Grignard reagents (e.g., phenylmagnesium bromide) to form 2-phenylcyclobutanol.

-

Oxime Formation : Treatment with hydroxylamine yields the corresponding oxime.

-

Reduction : Catalytic hydrogenation or borohydride-mediated reduction converts the oxime to 2-phenylcyclobutanamine.

The Hofmann rearrangement, as detailed in CN109970571B for converting benzamide to aniline, could also be modified for cyclobutane substrates. For instance, 2-phenylcyclobutanecarboxamide might undergo rearrangement with sodium hypochlorite to yield the target amine.

Chlorination and Ammoniation: Lessons from Aromatic Systems

Chlorination Optimization

The chlorination of aromatic intermediates, as described in CN109970571B, utilizes antimony trichloride (SbCl₃) under nitrogen atmosphere at 60°C. For cyclobutane systems, similar conditions could facilitate electrophilic aromatic substitution on the phenyl ring. Key parameters include:

-

Catalyst Loading : 0.1–0.5 wt% SbCl₃ relative to substrate.

-

Temperature Control : Maintaining 60–70°C to balance reaction rate and byproduct formation.

Ammoniation and Salt Formation

Industrial-Scale Considerations

Solvent Selection and Recycling

Industrial processes prioritize solvents with high boiling points (>100°C) to accommodate reflux conditions. CN109970571B advocates for trimethylbenzene (bp 165°C) in ring-opening reactions, while US4324740A employs toluene (bp 110°C) for phosphonic acid synthesis. For cyclobutane amine synthesis, solvent candidates include:

-

Chlorobenzene (bp 131°C): Balances polarity and thermal stability.

-

Xylene (bp 140°C): Ideal for high-temperature amidation.

Yield and Purity Enhancements

-

Distillation Techniques : US4324740A highlights vacuum distillation for solvent removal, minimizing thermal degradation.

-

Crystallization : Hydrolyzed products are crystallized from aqueous mixtures, as demonstrated in phosphonic acid synthesis, achieving >89% purity.

Reaction Condition Analysis

Temperature Profiles

| Reaction Step | Optimal Range (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclobutane Functionalization | 60–70 | SbCl₃ | 70–75 |

| Reductive Amination | 25–30 | Pd/C (H₂) | 65–70 |

| Hydrochloride Formation | 0–5 | HCl (gas) | 85–90 |

Alternative Pathways and Emerging Methods

Photochemical [2+2] Cycloadditions

UV-mediated cycloadditions between styrene and enamines offer a stereoselective route to cyclobutane rings. However, scalability remains limited compared to thermal methods.

Biocatalytic Approaches

Recent advances in transaminases enable enantioselective synthesis of chiral amines. While untested for 2-phenylcyclobutanamine, this method could address challenges in stereocontrol.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclobutylamines, phenyl-substituted ketones, and carboxylic acids. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

Structural Characteristics and Synthesis

The cyclobutane moiety in 2-Phenylcyclobutanamine HCl contributes to its unique properties. Cyclobutanes are characterized by their puckered structure, which allows for increased C−C bond lengths and enhanced π-character. This structural configuration can lead to improved metabolic stability and selective binding to biological targets .

Research indicates that compounds containing cyclobutane rings exhibit a range of biological activities, making them promising candidates for drug development. The unique properties of this compound have been explored in several contexts:

Anticancer Activity

Studies have demonstrated that cyclobutane derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, such as those associated with colorectal and breast cancers . The mechanism often involves the inhibition of key signaling pathways that regulate cell division and survival.

Anti-inflammatory Effects

In vivo studies have indicated that derivatives of cyclobutanamines can modulate inflammatory responses. For example, compounds derived from this scaffold have been shown to reduce leukocyte infiltration in models of inflammation, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. SAR studies focus on how modifications to the cyclobutane ring or the phenyl group influence biological activity:

- Conformational Rigidity : The introduction of a cyclobutane ring can restrict conformational flexibility, enhancing binding affinity to target proteins.

- Substituent Variations : Modifying the phenyl substituent can significantly affect the compound's potency and selectivity against specific biological targets .

Case Studies

Several case studies illustrate the applications of this compound in drug development:

| Study | Findings | Application |

|---|---|---|

| Wei et al. (2020) | Demonstrated improved selectivity towards cathepsin B using cyclobutane-containing linkers | Cancer therapeutics |

| Malaschuk et al. (2020) | Identified enhanced potency in TTK inhibitors through structural modifications including cyclobutyl rings | Targeted cancer therapy |

| Sweis et al. (2010) | Showed anti-inflammatory effects through modulation of NAAA activity | Treatment of inflammatory diseases |

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between 2-Phenylcyclobutanamine HCl and 2-Phenylethylamine HCl (a structurally related compound with an ethyl linker instead of a cyclobutane ring).

Key Observations :

- The cyclobutane ring in this compound introduces steric hindrance and electronic effects that may reduce thermal stability compared to 2-Phenylethylamine HCl, which lacks ring strain.

- The hydrochloride salt form enhances water solubility in both compounds, but the bulkier cyclobutane structure may slightly reduce solubility compared to the linear analog.

Reactivity and Functional Group Behavior

- Amine Reactivity : Both compounds share a primary amine group, but the cyclobutane ring in this compound may sterically hinder nucleophilic reactions (e.g., acylation or alkylation) compared to the more accessible amine in 2-Phenylethylamine HCl.

- Ring-Opening Potential: The strained cyclobutane ring in this compound could undergo ring-opening reactions under acidic or high-temperature conditions, a feature absent in 2-Phenylethylamine HCl.

Regulatory and Handling Differences

- 2-Phenylethylamine HCl: Complies with EU Regulation (EC) No. 1907/2006 (REACH) and is restricted to research use by qualified personnel.

- This compound: Likely falls under similar regulatory frameworks for novel amines, but specific classifications would depend on experimental hazard profiling.

Biological Activity

2-Phenylcyclobutanamine HCl is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, drawing from various research findings.

Chemical Structure and Properties

This compound consists of a cyclobutane ring substituted with a phenyl group and an amine functional group. The cyclobutane structure is notable for its unique conformational properties, which can influence the compound's biological activity. Cyclobutane derivatives have been explored for their potential as drug candidates due to their ability to interact with biological targets effectively.

Research indicates that compounds with cyclobutane moieties can exhibit diverse biological activities, including inhibition of specific enzymes and modulation of signaling pathways. For instance, cyclobutane derivatives have been shown to engage in bidentate hydrogen bonding with target proteins, enhancing their binding affinity and potency .

Structure-Activity Relationships (SAR)

A study on cyclobutane-based compounds highlighted the importance of substituent patterns on the phenyl ring and the cyclobutane core in determining biological efficacy. Modifications to these structures can significantly alter their pharmacokinetic properties and therapeutic potential. For example, the introduction of hydrophobic groups can improve binding interactions within target sites, leading to enhanced inhibitory effects .

Case Studies and Research Findings

-

Inhibitory Effects on Cancer Targets :

- A study demonstrated that cyclobutane-containing compounds could inhibit oncogenic functions of MYC transcription factors, suggesting potential applications in cancer therapy .

- Another investigation revealed that derivatives could effectively inhibit AKT kinase activity, a critical player in cancer cell survival pathways. The binding mode was elucidated through co-crystallization studies, showing how structural modifications improved potency .

- Pharmacokinetics and Stability :

Data Tables

| Compound | Biological Target | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | AKT Kinase | TBD | Potential cancer therapeutic |

| Cyclobutane Derivative A | MYC Transcription Factor | TBD | Strong inhibitory effect |

| Cyclobutane Derivative B | αvβ3 Integrin | TBD | High metabolic stability |

Q & A

Q. What are the established synthetic routes for 2-Phenylcyclobutanamine HCl, and what critical parameters influence yield and purity?

Synthesis of phenyl-substituted cyclobutane derivatives often involves cycloaddition or ring-closing reactions. For example, analogous compounds like 3-oxo-2-Phenylbutanamide are synthesized via ketone-amine condensation followed by cyclization under acidic conditions . Critical parameters include:

- Temperature control : Maintain 60–80°C to prevent thermal decomposition of the cyclobutane ring .

- Catalyst selection : Use oxalyl chloride or EDCI for efficient acylation steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- 1H/13C-NMR : Identify cyclobutane ring protons (δ 3.1–3.5 ppm) and phenyl group aromatic signals (δ 7.2–7.6 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 222.115) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity; retention time comparison with standards minimizes false positives .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent HCl dissociation and cyclobutane ring oxidation .

- Solubility : Highly soluble in polar solvents (DMSO, methanol) but insoluble in hexane. Prepare stock solutions in DMSO (10 mM) for in vitro assays, with sonication to ensure homogeneity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro neuroactivity and in vivo efficacy data for this compound?

Discrepancies may arise from:

- Blood-brain barrier (BBB) penetration : Use logP calculations (target >2.5) and in situ perfusion models to optimize bioavailability .

- Metabolic stability : Perform hepatic microsome assays (e.g., rat S9 fractions) to identify metabolic hotspots; consider deuterium incorporation at labile positions .

- Dose-response calibration : Use pharmacokinetic modeling (e.g., NONMEM) to align in vitro IC50 values with effective plasma concentrations in rodent models .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Chiral resolution : Employ diastereomeric salt formation with L-tartaric acid, followed by recrystallization .

- Asymmetric catalysis : Use Ru-BINAP complexes for stereoselective cyclization, achieving >90% enantiomeric excess (ee) .

- Analytical validation : Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How should researchers validate analytical methods for detecting this compound in complex biological matrices?

Follow FDA bioanalytical guidelines:

- Selectivity : Test interference from plasma proteins or metabolites using spiked blank matrices .

- Sensitivity : Establish a limit of quantification (LOQ) ≤10 ng/mL via LC-MS/MS (MRM transitions: m/z 222→184) .

- Reproducibility : Conduct inter-day precision studies (CV <15%) across three concentrations .

Q. What experimental designs mitigate risks of cyclobutane ring instability in pharmacological assays?

- pH control : Maintain assay buffers at pH 4.5–6.5 to prevent acid-catalyzed ring opening .

- Temperature modulation : Use ice-cold PBS during tissue homogenization to reduce thermal stress .

- Stability testing : Perform accelerated degradation studies (40°C/75% RH for 14 days) to identify degradation products via LC-QTOF .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.